5-(4-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-ol
Description
5-(4-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-ol is a dihydroisoxazole derivative characterized by a partially saturated oxazole ring substituted with a 4-chlorophenyl group and a hydroxyl group at the 5-position. This scaffold is associated with diverse biological activities, including antiviral, anticonvulsant, and anticancer properties, as observed in structurally related compounds . The presence of the 4-chlorophenyl group enhances lipophilicity and may influence binding interactions in biological systems.
Properties
CAS No. |
53009-36-2 |
|---|---|
Molecular Formula |
C9H8ClNO2 |
Molecular Weight |
197.62 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C9H8ClNO2/c10-8-3-1-7(2-4-8)9(12)5-6-11-13-9/h1-4,6,12H,5H2 |
InChI Key |
VOUKOJCTZSDIMF-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NOC1(C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-ol typically involves the cycloaddition reaction of nitrile oxides with alkenes. One common method is the reaction of 4-chlorobenzohydroxamic acid with acetic anhydride to form the nitrile oxide intermediate, which then undergoes a 1,3-dipolar cycloaddition with an appropriate alkene to yield the desired isoxazole .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
5-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antiviral and antimicrobial agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with bacterial cell wall synthesis .
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
Compound A : 5-(1-Benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol
- Structure : Features a benzofuran and 4-methylphenyl substituent.
- Molecular Formula: C₁₈H₁₅NO₃; Molecular Weight: 293.31 g/mol .
Compound B : 5-(2,2-Dimethylpropyl)-4,5-dihydro-1,2-oxazol-5-ol
- Structure : Substituted with a neopentyl (2,2-dimethylpropyl) group.
- Molecular Formula: C₈H₁₅NO₂; Molecular Weight: 169.21 g/mol .
- Physical Properties : Higher hydrophobicity due to the branched alkyl chain, likely reducing aqueous solubility compared to the chlorophenyl analog.
Compound C : 5-tert-Butyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-ol
- Structure : Contains a tert-butyl group and phenyl substituent.
- Molecular Formula: C₁₃H₁₇NO₂; Molecular Weight: 219.28 g/mol .
- Functional Impact : The tert-butyl group may improve metabolic stability by shielding the oxazole ring from enzymatic degradation.
Comparison with Isoxazole Derivatives of Differing Ring Systems
Compound D : 3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4-phenyl-4,5-dihydro-1,2,4-oxadiazole
- Structure : A 1,2,4-oxadiazole derivative with tri-aryl substitutions.
- Biological Activity : Demonstrates potent anti-breast cancer activity (IC₅₀ < 10 µM) but exhibits cardiotoxicity in H9c2 cardiomyocytes, likely due to off-target effects on cardiac ion channels .
- Key Difference : The oxadiazole ring (with three heteroatoms) confers greater rigidity and electronic diversity compared to the dihydroisoxazole core, influencing both potency and toxicity profiles.
Compound E : 4Cl-MAR (5-(4-Chlorophenyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-amine)
- Structure : A 1,3-oxazole derivative with a methyl group and 4-chlorophenyl substituent.
- Molecular Formula : C₁₀H₁₁ClN₂O; Molecular Weight : 210.66 g/mol .
- Solubility: Soluble in methanol and dichloromethane, insoluble in water, suggesting similar lipophilicity to the target compound .
- Functional Impact : The 1,3-oxazole regioisomer may exhibit altered hydrogen-bonding capacity due to the repositioned nitrogen atom.
Electronic and Functional Group Modifications
Compound F : 3-Methyl-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-ol
- Structure : Substituted with a trifluoromethyl group.
- Molecular Formula: C₅H₆F₃NO₂; Molecular Weight: 169.10 g/mol .
- Electronic Effects : The electron-withdrawing trifluoromethyl group enhances oxidative stability and may polarize the oxazole ring, affecting interaction with charged biological targets.
Compound G : 3-(Furan-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-ol
- Structure : Includes a furan ring and trifluoromethyl group.
- Synthetic Utility : Used as an intermediate in antiglaucoma drug synthesis, highlighting the role of heteroaromatic substituents in modulating therapeutic pathways .
Biological Activity
Overview
5-(4-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-ol is a heterocyclic compound characterized by its unique isoxazole structure. The presence of a chlorophenyl group enhances its potential biological activities, making it a subject of interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C9H8ClNO2
- Molecular Weight : 197.62 g/mol
- CAS Number : 53009-36-2
- IUPAC Name : 5-(4-chlorophenyl)-4H-1,2-oxazol-5-ol
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial and fungal strains, showing promising results:
| Pathogen Type | Activity Observed | Reference |
|---|---|---|
| Bacteria | Inhibition of growth in Staphylococcus aureus | |
| Fungi | Antifungal activity against Candida albicans |
The chlorophenyl moiety is believed to enhance the interaction with microbial targets, potentially increasing the compound's efficacy.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 10.38 | Induction of p53 expression and caspase activation |
| U937 (leukemia) | 12.50 | Cell cycle arrest at G0-G1 phase |
These findings suggest that the compound may act as a potential lead for developing new anticancer therapies.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may inhibit enzymes or receptors involved in viral replication or bacterial cell wall synthesis.
Interaction Studies
Molecular docking studies reveal strong hydrophobic interactions between the compound and target proteins, indicating a favorable binding affinity that could be exploited for drug development:
- Viral Enzymes : Inhibition of viral replication by targeting polymerases.
- Bacterial Enzymes : Disruption of cell wall synthesis pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of derivatives related to this compound:
- Anticonvulsant Potential : A study reported that derivatives exhibited anticonvulsant activity comparable to established medications .
- Cytotoxicity Assessment : Compounds similar to 5-(4-Chlorophenyl)-4,5-dihydroisoxazol showed cytotoxic effects on cancer cell lines with IC50 values in the micromolar range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
